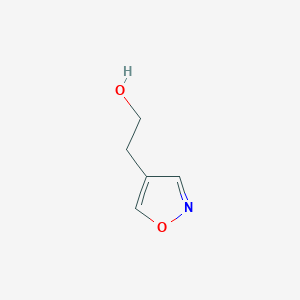

2-(Isoxazol-4-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWWZXCFAPIODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588690 | |

| Record name | 2-(1,2-Oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-75-0 | |

| Record name | 4-Isoxazoleethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,2-Oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-oxazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Isoxazol-4-yl)ethanol (CAS: 884504-75-0): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[1][2] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This technical guide focuses on a specific, yet important, building block: 2-(Isoxazol-4-yl)ethanol (CAS Number: 884504-75-0). While not a widely studied compound in its own right, its structure represents a key pharmacophore for the development of more complex molecules, particularly in the realm of kinase inhibition.[5] This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Structure

| Property | Value | Source |

| CAS Number | 884504-75-0 | N/A |

| Molecular Formula | C₅H₇NO₂ | N/A |

| Molecular Weight | 113.12 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents | N/A |

The structure of this compound features a central isoxazole ring substituted at the 4-position with an ethanol group. The isoxazole ring itself is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic distribution and dipole moment, influencing its interactions with biological targets.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A proposed two-step synthesis is outlined below, starting from ethyl 2-formyl-3-oxobutanoate.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Isoxazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(Isoxazol-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2] Understanding the precise molecular architecture and spectroscopic properties of its derivatives, such as this compound, is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic candidates. This document delineates the structural features of this compound through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry fragmentation patterns, and infrared (IR) spectroscopy. Furthermore, a representative synthetic protocol and the compound's physicochemical properties are presented to provide a holistic and actionable resource for researchers in the field.

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have rendered it an invaluable scaffold in the design of novel therapeutics.[4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The structural rigidity of the isoxazole ring, coupled with its capacity for diverse substitution patterns, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 884504-75-0) represents a fundamental building block within this chemical class, featuring a hydroxyethyl substituent at the 4-position of the isoxazole ring. This functional group provides a handle for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its molecular structure is the foundation for its rational application in drug design and development.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₅H₇NO₂ and a molecular weight of 113.12 g/mol .[5] The core of the molecule is the planar, aromatic isoxazole ring, which dictates its fundamental electronic and conformational properties. The ethanol substituent introduces a degree of flexibility and a primary alcohol functional group, which is a key site for hydrogen bonding and further chemical derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884504-75-0 | [5] |

| Molecular Formula | C₅H₇NO₂ | [5] |

| Molecular Weight | 113.12 g/mol | [5] |

| Predicted LogP | -0.3 | PubChem |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 3 | PubChem |

| Predicted Rotatable Bonds | 2 | PubChem |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.85!"]; O2 [label="O", pos="-0.75,0!"]; C3 [label="C", pos="0,-0.85!"]; C4 [label="C", pos="1,-0.5!"]; C5 [label="H-C", pos="0.75,0.5!"]; C6 [label="CH2", pos="2.2, -1.0!"]; C7 [label="CH2", pos="3.4, -0.5!"]; O8 [label="OH", pos="4.6, -1.0!"]; H_C3 [label="H", pos="0,-1.5!"];

// Bonds N1 -- O2 [len=1.5]; O2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C4 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- O8 [len=1.5]; C3 -- H_C3 [len=1.0]; }

Caption: 2D structure of this compound.

Spectroscopic Characterization

A detailed spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. In the absence of publicly available experimental data, this section presents predicted spectroscopic data, which provides a reliable framework for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C3 | ~8.2 | Singlet | 1H |

| H on C5 | ~8.9 | Singlet | 1H |

| -CH₂- (adjacent to isoxazole) | ~2.8 | Triplet | 2H |

| -CH₂- (adjacent to OH) | ~3.9 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

-

Isoxazole Ring Protons: The protons directly attached to the isoxazole ring (at positions 3 and 5) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative heteroatoms.

-

Ethyl Chain Protons: The two methylene groups of the ethanol substituent will appear as triplets due to spin-spin coupling with each other. The methylene group attached to the hydroxyl group will be more deshielded and thus appear further downfield.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will typically appear as a broad singlet and can be confirmed by D₂O exchange.

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~150 |

| C4 | ~115 |

| C5 | ~158 |

| -CH₂- (adjacent to isoxazole) | ~28 |

| -CH₂- (adjacent to OH) | ~60 |

-

Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring are expected to resonate in the aromatic region of the spectrum. The carbon atoms bonded to the electronegative nitrogen and oxygen atoms (C3 and C5) will be the most downfield.

-

Ethyl Chain Carbons: The two aliphatic carbons of the ethanol side chain will appear in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group will be significantly deshielded compared to the one adjacent to the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 113.

The fragmentation of the molecule under electron ionization (EI) is expected to follow characteristic pathways for alcohols and aromatic heterocycles.

Caption: Predicted major fragmentation pathways for this compound.

Key expected fragments include:

-

[M-H₂O]⁺ (m/z 95): Loss of a water molecule is a common fragmentation pathway for alcohols.

-

[M-CH₂OH]⁺ (m/z 82): Cleavage of the bond between the ethyl chain and the isoxazole ring.

-

Fragments corresponding to the cleavage of the isoxazole ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (isoxazole) | 1600-1650 | Medium |

| C=C stretch (isoxazole) | 1450-1550 | Medium |

| C-O stretch (alcohol) | 1050-1150 | Strong |

| N-O stretch (isoxazole) | 1300-1400 | Medium |

Experimental Workflow: A Representative Synthetic Approach

While numerous methods exist for the synthesis of substituted isoxazoles, a common and effective approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible synthetic route would start from a suitable propargyl alcohol derivative.

Caption: A generalized workflow for the synthesis of 4-substituted isoxazoles.

A Detailed Protocol (Hypothetical, based on related literature):

-

Preparation of the Nitrile Oxide Precursor: A suitable aldoxime (e.g., formaldoxime) is prepared from the corresponding aldehyde and hydroxylamine.

-

In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is treated with an oxidizing agent, such as sodium hypochlorite, in the presence of a suitable propargyl alcohol derivative (e.g., a protected form of 3-butyn-1-ol). The nitrile oxide is generated in situ and undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Deprotection (if applicable): If a protecting group was used for the hydroxyl functionality, it is removed in the final step to yield this compound.

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the molecular structure of this compound, a valuable building block in drug discovery. Through the use of predicted spectroscopic data, we have elucidated the key structural features and provided a roadmap for its experimental characterization. The presented information serves as a critical resource for researchers aiming to incorporate this versatile scaffold into their drug design and development programs. Future work should focus on the acquisition of experimental spectroscopic data to validate these predictions and further explore the chemical reactivity and biological activity of novel derivatives synthesized from this promising intermediate.

References

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

National Center for Biotechnology Information (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

-

MolecularInfo. (n.d.). C5H7NO2|Cas number 884504-75-0|2-Isoxazol-4-yl-ethanol. [Link]

Sources

- 1. NMR Predictor [ch.ic.ac.uk]

- 2. app.nmrium.com [app.nmrium.com]

- 3. Download NMR Predict - Mestrelab [mestrelab.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

The Strategic Synthesis of 2-(Isoxazol-4-yl)ethanol: A Technical Guide for Medicinal Chemistry

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] This technical guide provides an in-depth exploration of a key synthetic pathway to 2-(isoxazol-4-yl)ethanol, a valuable building block for the development of novel pharmaceuticals. We will dissect a robust two-step synthetic sequence, commencing with the formation of an isoxazole-4-carboxylate ester, followed by its selective reduction. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Introduction: The Isoxazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, isoxazole, is a privileged structure in the landscape of drug discovery.[3][4] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin, underscores its therapeutic significance.[2][5] The isoxazole ring system offers a unique combination of features: it is metabolically stable, capable of participating in hydrogen bonding and other non-covalent interactions, and its electronic properties can be fine-tuned through substitution.[1] These attributes make isoxazole derivatives attractive candidates for a multitude of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][6][7]

The 4-substituted isoxazole core, in particular, serves as a versatile platform for generating libraries of compounds for biological screening. The introduction of a hydroxyethyl group at the 4-position, yielding this compound, provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will provide a comprehensive pathway to this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for this compound hinges on a two-step approach. The primary disconnection is at the C-O bond of the primary alcohol, leading back to a corresponding carboxylic acid ester at the 4-position of the isoxazole ring. This ester can then be synthesized through established methods for isoxazole ring formation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Isoxazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(Isoxazol-4-yl)ethanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is structured to provide not only the predicted data but also the scientific rationale behind the spectral interpretations, empowering researchers to confidently identify and characterize this and similar isoxazole-containing compounds.

The isoxazole ring is a key pharmacophore in a number of approved drugs, valued for its ability to participate in hydrogen bonding and its unique electronic properties.[1][2] The this compound combines this important heterocyclic core with a flexible ethanol sidechain, presenting a unique set of spectroscopic features that will be explored in detail.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ would exhibit distinct signals for the isoxazole ring protons and the ethanol side chain protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H5 | The proton at the C5 position of the isoxazole ring is adjacent to the electronegative nitrogen atom, leading to a significant downfield shift. Its chemical shift is anticipated to be in the aromatic region. |

| ~8.2 | Singlet | 1H | H3 | The proton at the C3 position is also part of the aromatic isoxazole ring and is expected to resonate at a downfield chemical shift, though typically slightly upfield from H5. |

| ~4.9 | Triplet | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It is expected to couple with the adjacent methylene protons (H7), resulting in a triplet. |

| ~3.9 | Triplet | 2H | H7 | These methylene protons are adjacent to the electronegative oxygen atom of the hydroxyl group, causing a downfield shift. They will be split into a triplet by the two neighboring protons on C6. |

| ~2.9 | Triplet | 2H | H6 | These methylene protons are adjacent to the isoxazole ring and the C7 methylene group. Their chemical shift is influenced by the aromatic ring and they will be split into a triplet by the two neighboring protons on C7. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C5 | The carbon atom adjacent to the nitrogen in the isoxazole ring is expected to be the most downfield of the ring carbons. |

| ~150 | C3 | The carbon atom adjacent to the oxygen in the isoxazole ring will also be significantly deshielded. |

| ~115 | C4 | The C4 carbon, to which the ethanol side chain is attached, is expected to be the most upfield of the isoxazole ring carbons. |

| ~61 | C7 | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen. |

| ~30 | C6 | The methylene carbon adjacent to the isoxazole ring will be at a higher field compared to the oxygen-bearing carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range for carbon atoms (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, although not present in this molecule.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, baseline correction, and chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600-3200 | Broad, Strong | O-H | Stretching (alcohol) |

| 3150-3100 | Medium | C-H | Stretching (isoxazole ring) |

| 2960-2850 | Medium | C-H | Stretching (aliphatic CH₂) |

| 1600-1450 | Medium-Weak | C=N, C=C | Ring stretching (isoxazole) |

| 1470-1430 | Medium | C-H | Bending (CH₂) |

| 1300-1000 | Strong | C-O | Stretching (alcohol) |

| 950-850 | Medium | =C-H | Out-of-plane bending (isoxazole) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and placed in a solution cell.

-

ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal. This is a common and convenient method.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 113.12 (Calculated for C₅H₇NO₂)[3]

-

Key Fragmentation Pathways:

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

-

m/z = 95: Loss of a water molecule (H₂O) from the molecular ion.

-

m/z = 82: Loss of the hydroxymethyl radical (•CH₂OH) via cleavage of the C6-C7 bond (benzylic-type cleavage). This is often a favorable fragmentation for alcohols.

-

m/z = 53: Further fragmentation of the isoxazole ring, potentially leading to the formation of an azirine cation radical.

-

m/z = 31: The hydroxymethyl cation (CH₂OH⁺) resulting from alpha-cleavage.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for liquids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[4][5]

-

Ionization: Electron Ionization (EI) is a common technique for generating fragment ions. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak, which is useful for confirming the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by leveraging the predicted data and fragmentation patterns presented here, researchers and drug development professionals can confidently identify and characterize this molecule. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting.

References

-

Wikipedia. Isoxazole. [Link]

-

Solubility of Things. Isoxazole. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. [Link]

-

FLORE. New isoxazolidinyl-based N-alkylethanolamines as new activators of human brain carbonic anhydrases. [Link]

-

The Royal Society of Chemistry. Amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]

-

National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

ResearchGate. (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. [Link]

-

The Royal Society of Chemistry. Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. [Link]

-

AWS. S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,. [Link]

-

MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69318434, 2-[2-(2-Naphthyl)-oxazol-4-yl]ethanol. [Link]

-

National Center for Biotechnology Information. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]

-

Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-4-Hassan-Al-Jothery/63625f5778a4860b09332240a2333b28392d4b99)

-

National Center for Biotechnology Information. Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. [Link]

-

ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5359, Fluphenazine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20790, 2-(2-Benzothiazolylthio)ethanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 175318239. [Link]

-

National Center for Biotechnology Information. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10549, 2-(Ethylsulfonyl)ethanol. [Link]

-

MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]/23/3/1828/pdf)

Sources

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. ijpca.org [ijpca.org]

- 3. scbt.com [scbt.com]

- 4. 2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol | C23H25F3N2OS | CID 17012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Benzothiazolylthio)ethanol | C9H9NOS2 | CID 20790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Isoxazol-4-yl)ethanol for Research & Development Professionals

Section 1: Introduction and Compound Profile

The isoxazole ring is a foundational scaffold in medicinal chemistry, valued for its role in developing therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-(Isoxazol-4-yl)ethanol is a heterocyclic building block employed in the synthesis of more complex molecules within drug discovery and development programs.[4] Its utility demands that researchers, scientists, and drug development professionals possess a thorough understanding of its safety profile and handling requirements to ensure occupational safety and experimental integrity.

This guide provides a technical, in-depth overview of the safety and handling protocols for this compound. As this compound is intended for research use only, the information herein is grounded in established chemical safety principles and data from analogous structures to formulate a conservative and robust safety framework.[5][6]

| Compound Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 884504-75-0[5] |

| Molecular Formula | C₅H₇NO₂[5] |

| Molecular Weight | 113.12 g/mol [5] |

Section 2: Hazard Identification and Risk Assessment

A comprehensive, officially published Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative risk assessment is mandated, predicated on the hazard profiles of structurally similar isoxazole and oxazole derivatives.[7] This approach ensures the highest level of safety in the absence of specific toxicology data.

Analogous compounds, such as 1-(Oxazol-2-yl)ethanol, are classified as causing skin, eye, and respiratory irritation.[8] Prudence dictates that this compound be handled as if it possesses these potential hazards until proven otherwise.

| Potential Hazard | GHS Classification (Assumed from Analogs) | Rationale and Primary Concern |

| Eye Irritation | H319: Causes serious eye irritation[8] | Direct contact with eyes can cause redness, pain, or severe damage. Splashes are a primary risk during solution preparation and transfers. |

| Skin Irritation | H315: Causes skin irritation[8] | Prolonged or repeated skin contact may lead to inflammation, itching, redness, or blistering. |

| Respiratory Irritation | H335: May cause respiratory irritation[8] | Inhalation of aerosols, mists, or dusts (if solid) can irritate the lungs and respiratory system. This is a key consideration when weighing or handling the substance outside of a containment system. |

| Unknown Acute Toxicity | Not Classified | The acute oral, dermal, and inhalation toxicity are not established. A conservative approach is necessary, minimizing all routes of exposure. |

Core Directive: Laboratory-Specific Risk Assessment Before any work begins, the Principal Investigator or Laboratory Supervisor must conduct a formal risk assessment.[9] This assessment should consider the quantities being used, the specific experimental procedures, and the competency of the personnel involved to establish tailored safety protocols.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, beginning with engineering controls and supplemented by rigorous adherence to PPE standards.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified and properly functioning chemical fume hood.[7] The fume hood serves two primary functions:

-

Containment: It protects the operator from inhaling potentially harmful vapors or aerosols.

-

Environmental Control: It prevents the contamination of the laboratory environment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.[10][11]

| Protection Type | Recommended Equipment | Standard / Specification | Causality and Rationale |

| Eye and Face | Chemical safety goggles with side shields or a full-face shield worn over safety glasses.[11][12] | OSHA 29 CFR 1910.133 or European Standard EN166.[7] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, which is critical given the assumed H319 hazard. |

| Skin and Body | Chemical-resistant laboratory coat and full-length pants. | N/A | A lab coat protects against incidental contact and small splashes. Closed-toe shoes are mandatory. |

| Hand Protection | Chemical-resistant, powder-free nitrile gloves.[7][12] | ASTM D6978 (if treating as a hazardous drug). | Nitrile provides good resistance to a range of chemicals. Double-gloving is recommended for extended procedures or when handling concentrated solutions. Gloves must be changed every 30-60 minutes or immediately upon known contact.[12] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | N/A | Required only if engineering controls fail, a significant spill occurs outside of containment, or if aerosols are expected and the fume hood is inadequate. Routine use should not require a respirator. |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is essential for reproducibility and safety. The following protocols represent best practices for common laboratory workflows.

SOP 1: General Handling and Weighing

-

Preparation: Don all required PPE before entering the designated work area.

-

Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Work Area Decontamination: Wipe down the work surface within the hood with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

-

Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood. If it is a liquid, measure by volume using appropriate calibrated equipment.

-

Container Sealing: Immediately after dispensing, securely seal the primary container.

-

Cleanup: Clean any minor spills on the balance or work surface immediately.

-

Doffing: Remove PPE in the correct order to prevent cross-contamination before leaving the work area. Wash hands thoroughly with soap and water.

SOP 2: Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in a suitable solvent (e.g., DMSO or ethanol).

-

Pre-calculation: Determine the required mass of this compound (MW: 113.12 g/mol ) and the volume of solvent.

-

PPE & Engineering Control: Don all PPE and perform all steps within a certified chemical fume hood.

-

Weighing: Carefully weigh the calculated mass of the compound into a tared, sterile conical tube or vial.

-

Solvent Addition: Add the calculated volume of the chosen solvent to the vial containing the compound.

-

Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if solubility is an issue, but this must be done with caution to avoid pressure buildup and solvent evaporation.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.

-

Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (e.g., -20°C or -80°C), protected from light.

-

Waste Disposal: Dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in the designated hazardous chemical waste stream.[7]

Caption: Workflow for preparing a chemical stock solution.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Personnel Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][13] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][14] |

| Eye Contact | Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[13][15] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13][14] Seek immediate medical attention. |

Spill Cleanup

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately and alert personnel in adjacent areas.

-

Contact the institution's Environmental Health & Safety (EH&S) department and emergency services.

-

Prevent re-entry to the area.

-

Only trained personnel with appropriate respiratory protection should attempt cleanup.

-

Caption: Decision tree for handling chemical incidents.

Section 6: Storage and Waste Disposal

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Container: Store in the original, tightly sealed container.[7][8]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6][7]

-

Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[6][7]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[15]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Waste Streams: Segregate liquid waste, solid waste (e.g., contaminated gloves, pipette tips), and sharps into separate, clearly labeled, and leak-proof hazardous waste containers.

-

Regulatory Compliance: Disposal must adhere strictly to all local, state, and federal hazardous waste regulations.[7][16] Do not pour waste down the drain or dispose of it in regular trash.[7]

-

Pickup: Arrange for waste pickup through your institution's EH&S department.

Section 7: Conclusion

This compound is a valuable reagent in research and development. While specific hazard data is limited, a conservative approach based on analogous compounds mandates stringent safety protocols. By integrating robust engineering controls, consistent use of appropriate PPE, and adherence to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, centered on thorough risk assessment and procedural discipline, is the cornerstone of responsible scientific advancement.

Section 8: References

-

This compound - Free SDS search. Google.

-

Essential Safety and Operational Guide for Handling 2-(Benzo[D]isoxazol-3-YL)ethanol. Benchchem.

-

Safety Data Sheet. Sasol Chemicals.

-

2-Isoxazol-4-yl-ethanol | CAS 884504-75-0. Santa Cruz Biotechnology.

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. Google.

-

Personal protective equipment in your pharmacy. Google.

-

SAFETY DATA SHEET - 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. Santa Cruz Biotechnology.

-

Safety Data Sheet - Ethanol, 95%. Fisher Scientific.

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

-

Safe handling of hazardous drugs. PMC - PubMed Central.

-

Understanding Solvents and PPE for Chemical Safety. Google.

-

1-(Oxazol-2-yl)ethanol Safety Data Sheet. AK Scientific, Inc.

-

SAFETY DATA SHEET. BP.

-

Ethanol - Standard Operating Procedure. University of California, Santa Barbara.

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.

-

A review of isoxazole biological activity and present synthetic techniques. Google.

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.

-

Controlling Occupational Exposure to Hazardous Drugs. OSHA.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. aksci.com [aksci.com]

- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcrsafety.com [mcrsafety.com]

- 12. pppmag.com [pppmag.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. fishersci.com [fishersci.com]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

The Isoxazole-4-Ethanol Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful pharmaceuticals.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold, offering a unique combination of electronic properties and structural rigidity.[1][2] This guide delves into the specific biological significance of the isoxazole-4-ethanol moiety, a substructure of growing interest in contemporary drug discovery. We will explore its synthetic accessibility, diverse pharmacological profile, and the critical role of the 4-ethanol group in modulating target engagement and pharmacokinetic properties. Through a detailed examination of structure-activity relationships, relevant signaling pathways, and proven experimental protocols, this document aims to provide a comprehensive resource for researchers seeking to leverage the therapeutic potential of this promising chemical entity.

The Isoxazole Core: A Foundation of Versatility

The isoxazole nucleus is a privileged scaffold in drug design due to its unique physicochemical characteristics. The juxtaposition of the electronegative oxygen and nitrogen atoms creates a distinct electronic distribution within the aromatic ring, influencing its ability to participate in various non-covalent interactions with biological targets.[1] This inherent electronic nature, coupled with the planarity of the ring, allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein active sites.

The isoxazole ring is found in a wide array of natural products and has been successfully incorporated into a diverse range of therapeutic agents, demonstrating its broad applicability across different disease areas.[2][3] Marketed drugs containing the isoxazole moiety include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and a variety of antibiotics such as cloxacillin and dicloxacillin.[2] This clinical validation underscores the favorable safety and efficacy profiles often associated with isoxazole-based compounds.

The biological activities attributed to isoxazole derivatives are extensive and include:

-

Anticancer: Isoxazole-containing compounds have demonstrated significant potential in oncology by targeting various cancer-related pathways.[3][4]

-

Anti-inflammatory: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported for isoxazole derivatives.[1]

-

Antiviral: The isoxazole nucleus has been explored for its potential in developing antiviral therapies.

-

Anticonvulsant: Certain isoxazole derivatives have shown efficacy in the management of epilepsy.

The versatility of the isoxazole ring stems from the ease with which its substitution pattern can be modified, allowing for the fine-tuning of its pharmacological properties. The substituents at the 3, 4, and 5-positions play a crucial role in determining the biological activity and selectivity of the molecule.

The Significance of the 4-Position: A Hub for Bioactivity

While all positions on the isoxazole ring contribute to its overall pharmacological profile, the 4-position has emerged as a particularly important site for modification to achieve desired biological effects. Structure-activity relationship (SAR) studies have consistently shown that substituents at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

For instance, isoxazole-4-carboxamide derivatives have been extensively investigated for their diverse biological activities. These compounds have shown promise as anticancer and antioxidant agents, with specific derivatives demonstrating potent cytotoxic effects against various cancer cell lines.

The Isoxazole-4-Ethanol Moiety: A Focus on Functionality

The introduction of an ethanol group at the 4-position of the isoxazole ring presents a unique set of opportunities for drug design. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, enabling specific interactions with biological targets that may not be possible with other substituents. This can lead to enhanced binding affinity and selectivity.

Furthermore, the ethanol group can serve as a bioisosteric replacement for a carboxylic acid.[6][7] In drug design, carboxylic acids are often associated with poor membrane permeability and rapid metabolism.[8][9] Replacing a carboxylic acid with a less acidic and more lipophilic group like an alcohol can improve a compound's pharmacokinetic profile, leading to better oral bioavailability and a longer duration of action.[8][10]

Synthesis of the Isoxazole-4-Ethanol Scaffold

The synthesis of isoxazole derivatives, including those with a 4-ethanol moiety, can be achieved through various established synthetic routes. A common and versatile method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

A general synthetic workflow for obtaining an isoxazole-4-ethanol derivative is outlined below:

Caption: General synthetic workflow for isoxazole-4-ethanol.

Experimental Protocol: Representative Synthesis of a 3-Aryl-Isoxazole-4-Methanol Derivative

This protocol describes a common method for the synthesis of a precursor to the isoxazole-4-ethanol moiety.

Step 1: Oxime Formation

-

To a solution of the desired aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime.

Step 2: Nitrile Oxide Generation and Cycloaddition

-

Dissolve the aldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C and add a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), dropwise.

-

After stirring for 15-30 minutes, add propargyl alcohol (1.1 eq) and a base, such as triethylamine (2.0 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

-

Purify the crude product by column chromatography to yield the 3-aryl-isoxazole-4-methanol.

Step 3: Homologation to Isoxazole-4-Ethanol The conversion of the isoxazole-4-methanol to the target isoxazole-4-ethanol can be achieved through a one-carbon homologation sequence, such as the Arndt-Eistert reaction, which involves conversion to the corresponding carboxylic acid followed by reduction.

Biological Activities and Therapeutic Potential

While specific biological data for the parent isoxazole-4-ethanol molecule is limited in the public domain, the known activities of structurally related 4-substituted isoxazoles provide valuable insights into its potential therapeutic applications.

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[11] The 4-position of the isoxazole ring is often a key interaction point within the ATP-binding pocket of kinases. The hydroxyl group of the ethanol moiety could form crucial hydrogen bonds with the hinge region of a kinase, a common binding motif for many kinase inhibitors.

Caption: Putative binding mode of an isoxazole-4-ethanol derivative in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and the test compound (isoxazole-4-ethanol derivative).

-

Procedure: a. Prepare a reaction buffer containing the kinase and its substrate. b. Add the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specific time. e. Stop the reaction. f. Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Modulation of Ion Channels and Receptors

The isoxazole scaffold has also been implicated in the modulation of ion channels and receptors in the central nervous system. As previously mentioned, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptors. The ability of the ethanol moiety to form hydrogen bonds and its potential to act as a bioisostere for a carboxylic acid suggests that isoxazole-4-ethanol derivatives could also interact with these and other ligand-gated ion channels or G-protein coupled receptors.

Future Perspectives and Conclusion

The isoxazole-4-ethanol moiety represents a promising and underexplored area of medicinal chemistry. Its synthetic tractability, coupled with the versatile functionality of the ethanol group, provides a solid platform for the design of novel therapeutic agents. The potential for this scaffold to engage in key hydrogen bonding interactions and to serve as a bioisosteric replacement for less desirable functional groups makes it an attractive candidate for lead optimization programs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of isoxazole-4-ethanol derivatives. Screening these compounds against a broad range of biological targets, particularly kinases and CNS receptors, is likely to uncover novel and potent modulators of disease-related pathways. Detailed structure-activity relationship studies will be crucial in elucidating the specific contributions of the ethanol moiety to target binding and in guiding the design of next-generation therapeutics.

References

- A review of isoxazole biological activity and present synthetic techniques. (URL not available)

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC, National Institutes of Health. [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL not available)

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers. [Link]

-

Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC, National Institutes of Health. [Link]

-

Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H+/K+-ATPase Pump, Oxidative Stress and Inflammatory Pathways. PMC, PubMed Central. [Link]

-

ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central. [Link]

-

Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development | Request PDF. ResearchGate. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

-

Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. [Link]

-

(PDF) Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H/K-ATPase Pump, Oxidative Stress and Inflammatory Pathways. ResearchGate. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [https://www.researchgate.net/publication/381771146_Synthesis_characterization_of_isoxazole_derivatives_and_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity]([Link]_ antibacterial_antioxidant_and_anticancer_activity)

-

New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H+/K+-ATPase Pump, Oxidative Stress and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [cora.ucc.ie]

- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Isoxazole-Based Compounds

Introduction: The Enduring Appeal of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its enduring appeal stems from a unique combination of physicochemical properties that medicinal chemists can expertly manipulate to achieve desired therapeutic outcomes.[3][4] The isoxazole moiety is a common feature in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] This versatility has led to its incorporation into several FDA-approved drugs, validating its status as a critical structural unit in pharmaceutical development.[7][8]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core strategies and methodologies for the discovery of novel isoxazole-based compounds. It moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and scientifically sound discovery cascade.

Section 1: The Isoxazole Core - A Privileged Scaffold

The isoxazole ring's utility is not accidental; it is a direct result of its inherent electronic and structural characteristics.

-

Electronic Properties: The isoxazole ring is an electron-deficient system. This influences its ability to participate in non-covalent interactions, such as hydrogen bonding (via the nitrogen atom) and π-π stacking, which are crucial for binding to biological targets.[9]

-

Metabolic Stability: The weak N-O bond can be susceptible to reductive cleavage, a factor that must be considered in design.[10] However, the ring itself is generally stable, and its incorporation can enhance the metabolic stability of a parent molecule by blocking sites of metabolism.[11]

-

Bioisosterism: The isoxazole ring is an effective bioisostere for other chemical groups, such as amide or ester functionalities.[12][13] This allows chemists to replace metabolically labile groups with the more stable isoxazole core, often improving pharmacokinetic profiles while retaining or enhancing biological activity.[14][15]

Section 2: Synthetic Strategies for Isoxazole Analogs

The creation of diverse libraries of isoxazole derivatives is fundamental to any discovery program. While numerous synthetic methods exist, the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is the most prevalent and versatile approach for constructing the 3,5-disubstituted isoxazole core.[9][16]

Core Synthetic Workflow: 1,3-Dipolar Cycloaddition

This method is favored for its high efficiency and regioselectivity. The general workflow involves the in situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then rapidly reacts with a terminal alkyne.[17][18]

Caption: General scheme for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Causality Behind the Choice: This synthetic route is highly modular. By varying the starting aldoxime (R1) and the terminal alkyne (R2), a vast chemical space can be explored rapidly, which is essential for building the compound libraries needed for high-throughput screening and subsequent structure-activity relationship (SAR) studies.[19][20]

Section 3: The Discovery Cascade: From Hit to Candidate

The discovery of a novel drug candidate is a systematic process of identifying and refining a promising molecule. This workflow ensures that resources are focused on compounds with the highest potential for success.

Caption: A typical workflow for small molecule drug discovery.

High-Throughput Screening (HTS) for Hit Identification

The goal of HTS is to rapidly screen a large library of compounds to identify "hits" that modulate the biological target of interest.[21] For isoxazole-based compounds targeting protein kinases, a common HTS assay detects the universal product of kinase reactions, adenosine diphosphate (ADP).[22][23]

Exemplar Protocol: High-Throughput Kinase Assay (ADP Detection)

-

Assay Preparation: In a 384-well microplate, add the target kinase, the specific substrate peptide, and ATP to each well.[24]

-

Compound Addition: Add the isoxazole library compounds (typically at a final concentration of 10 µM) to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add an ADP detection reagent. This reagent typically contains enzymes that couple ADP production to a fluorescent or luminescent signal.[22]

-

Data Acquisition: Read the plate on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A robust assay should have a Z-factor > 0.5.[21]

Self-Validation: The inclusion of positive and negative controls on every plate is critical for quality control. The Z-factor is a statistical measure of the assay's signal-to-noise ratio and dynamic range, and a value greater than 0.5 indicates that the assay is robust and suitable for HTS.[24]

Hit-to-Lead (H2L): Confirming and Characterizing Hits

Hits from the primary screen must be rigorously validated. This phase involves re-testing, dose-response analysis to determine potency (IC50), and running orthogonal assays to rule out artifacts. A crucial secondary assay is the evaluation of cytotoxicity.

Exemplar Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25]

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the validated hit compounds for a specified duration (e.g., 72 hours).[26]

-

MTT Addition: Remove the media and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[26] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[27][28]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[27]

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Lead Optimization: Refining Potency and Drug-like Properties

Once a promising lead series is identified, the focus shifts to lead optimization. This iterative process involves synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: SAR studies explore how modifications to different parts of the isoxazole scaffold affect biological activity.[29][30] This is often summarized in a table.

| Compound ID | R1 (Position 3) | R2 (Position 5) | Kinase IC50 (nM) | Cell Viability GI50 (µM) |

| LEAD-01 | Phenyl | Methyl | 150 | 2.5 |

| OPT-01 | 4-Fluorophenyl | Methyl | 80 | 1.2 |

| OPT-02 | Phenyl | Cyclopropyl | 120 | 2.1 |

| OPT-03 | 4-Fluorophenyl | Cyclopropyl | 25 | 0.4 |

Table 1: Hypothetical SAR data for a lead optimization campaign.

ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[31][32] Key in vitro ADME assays include:

-

Metabolic Stability: Assessed using human liver microsomes to predict metabolic clearance.[33][34]

-

Solubility: Poor solubility can limit absorption and bioavailability.[35]

-

Permeability: Assessed using cell-based models like Caco-2 to predict intestinal absorption.

The goal is to find a compound with a balanced profile of high potency, low cytotoxicity, and favorable ADME properties.[33][35]

Section 4: Case Study - Targeting the PI3K/Akt Pathway with Isoxazole-Based Inhibitors

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[36][37][38] Its hyperactivation drives tumor cell proliferation, survival, and resistance to therapy.[39][40]

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an isoxazole inhibitor.

An isoxazole-based lead compound identified from HTS can be evaluated for its mechanism of action by assessing its effect on this pathway. A Western blot analysis can be used to measure the phosphorylation status of key downstream proteins like Akt. A potent inhibitor would be expected to decrease the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner.

Conclusion: Future Perspectives

The isoxazole scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry.[3][5] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse isoxazole derivatives.[41] Furthermore, the integration of isoxazole moieties into multi-targeted therapies and the application of computational modeling will further accelerate the discovery of next-generation therapeutics to address unmet medical needs.[3][42]

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

-

ADME Profiling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (1995). Journal of Medicinal Chemistry. Retrieved from [Link]

-

PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

-

Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

-

Targeting PI3K/mTOR Signaling in Cancer. (2012). Clinical Cancer Research. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (2013). Tetrahedron. Retrieved from [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). Scientific Reports. Retrieved from [Link]

-

PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Applied Pharmaceutics. Retrieved from [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS Discovery. Retrieved from [Link]

-

The impact of early ADME profiling on drug discovery and development strategy. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

What is ADME and how does it fit into drug development? (2020). BioIVT. Retrieved from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Molecules. Retrieved from [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. Retrieved from [Link]

-